Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with an acetylamino group and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate typically involves the esterification of 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-([4-(acetylamino)phenyl]carbonylamino)benzoic acid+ethanolacid catalystEthyl 4-([4-(acetylamino)phenyl]carbonylamino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoic acid and ethanol.
Reduction: Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The acetylamino and phenylcarbonyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate: Contains a sulfonyl group instead of a carbonyl group, which may alter its chemical reactivity and biological activity.
Ethyl 4-({[4-(acetylamino)phenyl]carbamoyl}amino)benzoate: Contains a carbamoyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 4-[(4-acetamidobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(23)14-6-10-16(11-7-14)20-17(22)13-4-8-15(9-5-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
LIUOLEMVDIQBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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